5-(Methylsulfonyl)picolinaldehyde
Description
5-(Methylsulfonyl)picolinaldehyde is a pyridine-based aldehyde derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the 5-position of the pyridine ring and an aldehyde (-CHO) group at the 2-position.
- 6-(Methylsulfonyl)picolinaldehyde (CAS 1780013-94-6, ), a positional isomer with the sulfonyl group at the 6-position.
- 5-(Trifluoromethyl)picolinaldehyde (CAS 31224-82-5, ), which substitutes the methylsulfonyl group with a trifluoromethyl (-CF₃) moiety.
The methylsulfonyl group confers strong electron-withdrawing properties, enhancing reactivity in nucleophilic substitutions or cross-coupling reactions. The aldehyde functionality makes it a versatile intermediate in synthesizing pharmaceuticals, agrochemicals, and ligands .
Properties
CAS No. |
31191-07-8 |
|---|---|
Molecular Formula |
C7H7NO3S |
Molecular Weight |
185.20 g/mol |
IUPAC Name |
5-methylsulfonylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NO3S/c1-12(10,11)7-3-2-6(5-9)8-4-7/h2-5H,1H3 |
InChI Key |
PFEIIXMTROJSBG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 5- vs. 6-Substituted Derivatives
Key Compound : 6-(Methylsulfonyl)picolinaldehyde (CAS 1780013-94-6)
- Structural Difference : The methylsulfonyl group is at the 6-position instead of the 5-position.
- Impact on Reactivity :
- Steric Effects : The 6-substituent may hinder access to the aldehyde group due to proximity, reducing reactivity in certain coupling reactions.
- Electronic Effects : Both isomers exhibit electron-withdrawing effects, but the 5-substituted derivative may allow more efficient conjugation with the aldehyde group.
- Synthetic Routes : describes the synthesis of 6-substituted picolinic acid derivatives (e.g., compounds 6, 7, 8) via nucleophilic substitution and amidation, suggesting analogous pathways for aldehyde analogs .
Functional Group Variants
a) 5-(Methylsulfonyl)picolinic Acid (CAS 848141-14-0, )
- Structural Difference : Replaces the aldehyde (-CHO) with a carboxylic acid (-COOH).
Key Properties :
Property 5-(Methylsulfonyl)picolinaldehyde 5-(Methylsulfonyl)picolinic Acid Functional Group -CHO -COOH Solubility Likely lower in water Higher (ionizable -COOH group) Applications Intermediate in aldehyde chemistry Metal chelation, drug synthesis - Reactivity : The carboxylic acid is less reactive toward nucleophiles but participates in salt formation and esterification.
b) 5-(Trifluoromethyl)picolinaldehyde (CAS 31224-82-5, )
- Structural Difference : Substitutes -SO₂CH₃ with -CF₃.
- Key Properties: Property this compound 5-(Trifluoromethyl)picolinaldehyde Electron Effects Strong electron-withdrawing (-I) Moderate electron-withdrawing (-I) Lipophilicity Moderate (LogP ~1.5–2.0) Higher (LogP ~2.5–3.0) Biological Activity Potential enzyme inhibition Enhanced BBB permeability
- Applications : The trifluoromethyl variant is widely used in medicinal chemistry for CNS-targeting drugs due to improved blood-brain barrier penetration .
Substituent Variants in the Pyridine Ring
a) 5-Methylpicolinaldehyde (, Item 15)
- Structural Difference : Replaces -SO₂CH₃ with -CH₃.
- Impact :
- Electronic Effects : The methyl group is electron-donating (+I), contrasting with the electron-withdrawing sulfonyl group.
- Reactivity : Reduced electrophilicity at the aldehyde group, making it less reactive in condensation reactions.
b) 6-((Methylsulfonyl)methyl)picolinic Acid (Compound 6 in )
- Structural Difference : Features a -CH₂SO₂CH₃ group at the 6-position and a -COOH group.
- Applications : Used as a ligand for metal catalysis or in anti-inflammatory agents due to sulfonyl’s polar interactions .
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